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Compound of Interest

Compound Name: Methyl 5-amino-2-fluorobenzoate

Cat. No.: B1317051

In-Depth Technical Guide: Methyl 5-amino-2-
fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-fluorobenzoate is a fluorinated aromatic compound with significant
potential as a building block in medicinal chemistry and drug discovery. Its unique substitution
pattern, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring,
provides a versatile scaffold for the synthesis of more complex molecules with diverse
biological activities. This guide provides a comprehensive overview of its chemical structure,
properties, and its role as a key intermediate in the synthesis of bioactive compounds.

Chemical Structure and IUPAC Name

The chemical structure of Methyl 5-amino-2-fluorobenzoate is characterized by a benzene
ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an
amino group at position 5.

IUPAC Name: methyl 5-amino-2-fluorobenzoate

Chemical Formula: CsHsFNO2[1]
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CAS Number: 56741-34-5[1]

Molecular Weight: 169.15 g/mol [1]

SMILES: O=C(OC)C1=CC(N)=CC=C1F

InChl Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known quantitative data for Methyl 5-amino-2-fluorobenzoate is presented
in the table below. It is important to note that while some data is available from chemical
suppliers, comprehensive experimental data in peer-reviewed literature is limited.

Property Value Source
Physical Form Solid

Melting Point 84-86 °C [2]
Boiling Point 302.3 °C at 760 mmHg [2]
Purity Typically 297% [2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 5-amino-2-
fluorobenzoate is not readily available in the public domain, a general approach can be
inferred from the synthesis of its isomers and related compounds. A plausible synthetic route
would involve the nitration of a fluorinated benzoic acid derivative, followed by reduction of the
nitro group to an amine, and subsequent esterification.

General Synthetic Approach (Hypothetical):

A common strategy for introducing an amino group to an aromatic ring is through the reduction
of a nitro group. Therefore, a potential precursor is a nitrated fluorobenzoate.

e Step 1: Nitration of 2-fluorobenzoic acid. 2-fluorobenzoic acid would be treated with a
nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group
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onto the aromatic ring. The directing effects of the fluorine and carboxylic acid groups would
likely result in a mixture of isomers, including the desired 5-nitro-2-fluorobenzoic acid.

o Step 2: Esterification of 5-nitro-2-fluorobenzoic acid. The carboxylic acid would then be
converted to a methyl ester. This can be achieved using methanol in the presence of an acid
catalyst, such as sulfuric acid or thionyl chloride.

e Step 3: Reduction of the nitro group. The nitro group of methyl 5-nitro-2-fluorobenzoate
would be reduced to an amino group. Common reducing agents for this transformation
include tin(Il) chloride, catalytic hydrogenation (e.g., using palladium on carbon), or iron in
acidic media.

Note: This is a generalized, hypothetical protocol. The actual experimental conditions, including
reaction times, temperatures, and purification methods, would require optimization.

Application in Drug Development: A Key
Intermediate

Methyl 5-amino-2-fluorobenzoate and its isomers are valuable intermediates in the synthesis
of a wide range of biologically active molecules. The presence of the amino and fluoro
substituents allows for diverse chemical modifications, making them attractive starting materials
for creating libraries of compounds for drug screening.

Fluorine-containing amino acids and their derivatives are of particular interest in modern drug
design. The introduction of fluorine can significantly alter the pharmacokinetic and
pharmacodynamic properties of a molecule, often leading to improved metabolic stability,
binding affinity, and bioavailability.[3]

While a specific signaling pathway directly involving Methyl 5-amino-2-fluorobenzoate has
not been identified in the available literature, its structural motifs are found in various kinase
inhibitors and other therapeutic agents. For instance, related aminobenzoic acid derivatives are
used in the synthesis of compounds targeting c-Met kinase, a key player in cancer cell
proliferation.[4]

The following diagram illustrates a generalized workflow where Methyl 5-amino-2-
fluorobenzoate could be utilized as a starting material for the synthesis of a hypothetical
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bioactive pyrazolopyridine derivative, a scaffold found in many kinase inhibitors.
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Caption: Synthetic workflow for a hypothetical bioactive molecule.

This workflow highlights how the amino group of Methyl 5-amino-2-fluorobenzoate can be
utilized in condensation and cyclization reactions to form heterocyclic systems, which are
common cores of many pharmaceutical drugs. The fluorine atom can modulate the electronic
properties and metabolic stability of the final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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